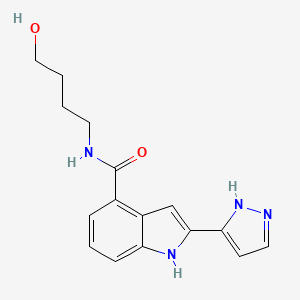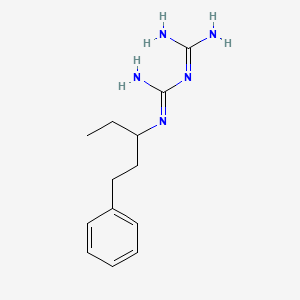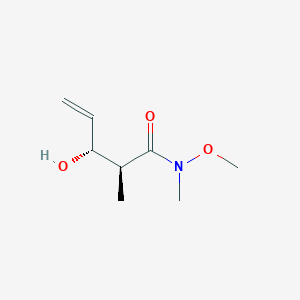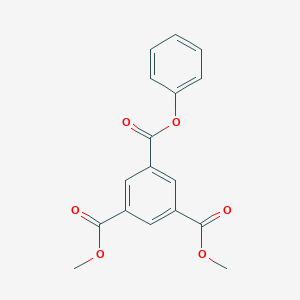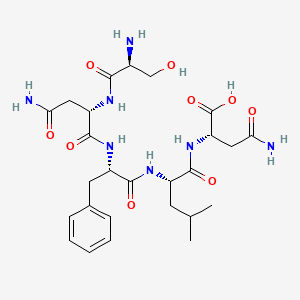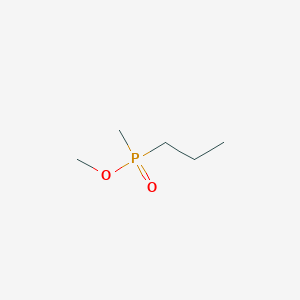
Phosphinic acid, methylpropyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, methylpropyl-, methyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. This compound is characterized by the presence of a phosphorus atom bonded to two alkyl groups and an ester functional group. It is commonly used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, methylpropyl-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of phosphinic acid with an alcohol under acidic conditions. For example, the reaction of phosphinic acid with methanol in the presence of a catalyst such as sulfuric acid can yield the desired ester . The reaction typically requires heating to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes may utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, methylpropyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the ester to the corresponding phosphine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions to form substituted products.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinic esters.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, methylpropyl-, methyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphinic acid, methylpropyl-, methyl ester involves its interaction with molecular targets through its phosphorus atom. The compound can form stable complexes with metal ions, which is crucial in its role as a metalloprotease inhibitor . Additionally, its ester functional group allows it to participate in various chemical reactions, contributing to its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, methylpropyl-, methyl ester can be compared with other similar compounds such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphonates: These are esters of phosphonic acids and share similar chemical properties but have different applications.
Phosphine oxides: These compounds contain a phosphorus-oxygen double bond and exhibit different reactivity compared to phosphinic esters.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
632356-69-5 |
|---|---|
Molekularformel |
C5H13O2P |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
1-[methoxy(methyl)phosphoryl]propane |
InChI |
InChI=1S/C5H13O2P/c1-4-5-8(3,6)7-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
ZIILXGGIOAGNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCP(=O)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,8-bis[(2-methylpropyl)amino]-](/img/structure/B14221844.png)
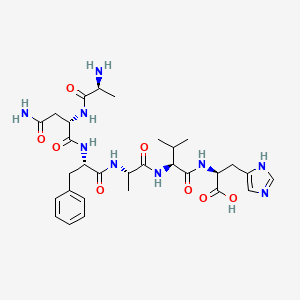

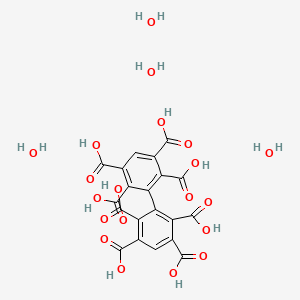
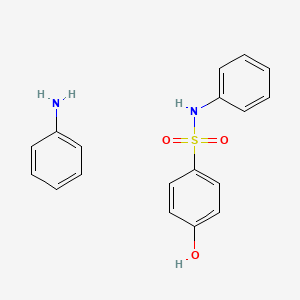

![1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea](/img/structure/B14221872.png)
